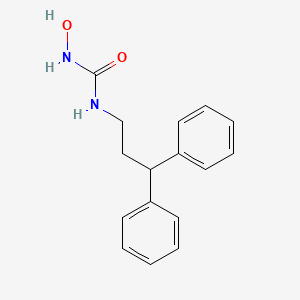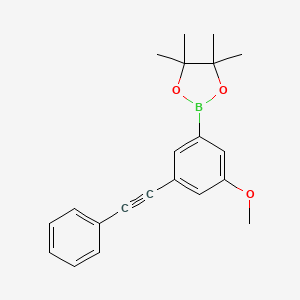
2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3-Méthoxy-5-(phényléthynyl)phényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane est un composé organoborée largement utilisé en synthèse organique, notamment dans les réactions de couplage croisé de Suzuki-Miyaura. Ce composé est apprécié pour sa stabilité et sa réactivité, ce qui en fait un réactif crucial dans la formation de liaisons carbone-carbone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(3-Méthoxy-5-(phényléthynyl)phényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane implique généralement l'hydroboration d'un alcyne. Le processus commence par la réaction du 3-méthoxy-5-(phényléthynyl)phényl avec le bis(pinacolato)diboron en présence d'un catalyseur au palladium. La réaction est réalisée sous atmosphère inerte, généralement d'azote ou d'argon, à des températures élevées (environ 80-100 °C) pendant plusieurs heures .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés garantit une qualité et un rendement constants. Les conditions réactionnelles sont optimisées pour minimiser les sous-produits et maximiser l'efficacité du processus .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3-Méthoxy-5-(phényléthynyl)phényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane subit principalement :
Couplage de Suzuki-Miyaura : Cette réaction forme des liaisons carbone-carbone entre les halogénures d'aryle ou de vinyle et les composés organoborés.
Protodéboronation : Cette réaction implique l'élimination du groupe bore, souvent en utilisant des conditions acides.
Réactifs et conditions communs
Couplage de Suzuki-Miyaura : Des catalyseurs au palladium (par exemple, Pd(PPh3)4), des bases (par exemple, K2CO3) et des solvants comme le toluène ou l'éthanol sont couramment utilisés.
Protodéboronation : Des acides comme l'acide chlorhydrique ou l'acide sulfurique sont utilisés dans des conditions douces.
Principaux produits
Couplage de Suzuki-Miyaura : Les principaux produits sont les composés biaryliques, qui sont essentiels dans la pharmacologie et la science des matériaux.
Protodéboronation : Le principal produit est l'hydrocarbure correspondant, formé en remplaçant le groupe bore par un atome d'hydrogène.
4. Applications de la recherche scientifique
Le 2-(3-Méthoxy-5-(phényléthynyl)phényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane est largement utilisé dans :
Chimie : Comme réactif dans les réactions de couplage croisé pour synthétiser des molécules organiques complexes.
Biologie : Dans le développement de bioconjugués et de sondes à des fins d'imagerie et de diagnostic.
Médecine : Dans la synthèse d'intermédiaires pharmaceutiques et d'ingrédients pharmaceutiques actifs.
Industrie : Dans la production de polymères, de produits agrochimiques et de matériaux électroniques.
5. Mécanisme d'action
Le composé exerce ses effets principalement par le biais du mécanisme de couplage de Suzuki-Miyaura. Le processus implique :
Addition oxydante : Le catalyseur au palladium forme un complexe avec l'halogénure d'aryle ou de vinyle.
Transmétallation : Le composé organoborée transfère son groupe organique au complexe de palladium.
Élimination réductrice : Le produit final est formé et le catalyseur au palladium est régénéré.
Applications De Recherche Scientifique
2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of bioconjugates and probes for imaging and diagnostic purposes.
Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of polymers, agrochemicals, and electronic materials.
Mécanisme D'action
The compound exerts its effects primarily through the Suzuki-Miyaura coupling mechanism. The process involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide phénylboronique
- 4,4,5,5-Tétraméthyl-2-(phényléthynyl)-1,3,2-dioxaborolane
- Acide 3-méthoxy-5-(phényléthynyl)phénylboronique
Unicité
Le 2-(3-Méthoxy-5-(phényléthynyl)phényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane est unique en raison de sa stabilité et de sa réactivité accrues dans les réactions de couplage croisé. La présence du groupe méthoxy et du fragment tétraméthyl-1,3,2-dioxaborolane confère des propriétés stériques et électroniques qui améliorent ses performances par rapport à d'autres acides et esters boroniques .
Propriétés
Numéro CAS |
942069-81-0 |
|---|---|
Formule moléculaire |
C21H23BO3 |
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
2-[3-methoxy-5-(2-phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H23BO3/c1-20(2)21(3,4)25-22(24-20)18-13-17(14-19(15-18)23-5)12-11-16-9-7-6-8-10-16/h6-10,13-15H,1-5H3 |
Clé InChI |
IEBBFLSLGKINLZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C#CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12634409.png)
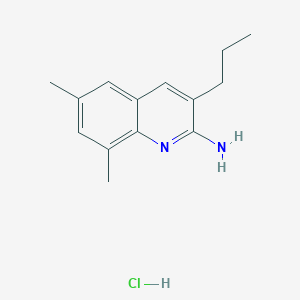
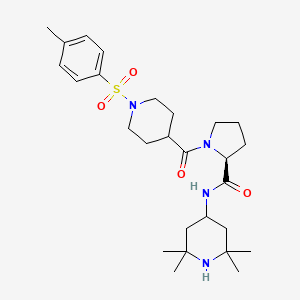
![3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634434.png)
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)


![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)
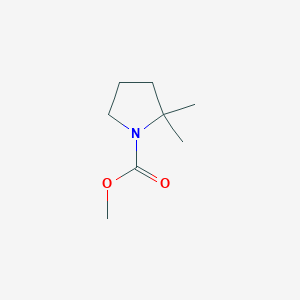
![N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide](/img/structure/B12634466.png)
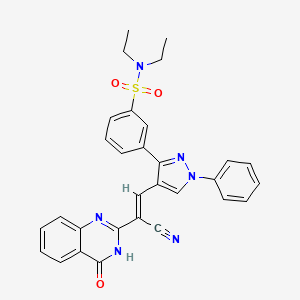
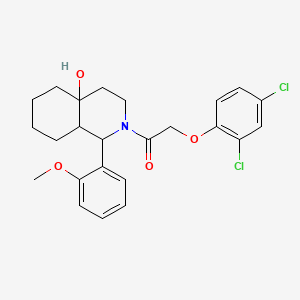
![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12634481.png)
